Chiral Configuration Enables Stereospecific Synthesis of CRF₁ Antagonist BMS-665053
The (S)-configured compound is a direct precursor to (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one (intermediate 3), which is coupled via palladium catalysis to yield BMS-665053, a CRF₁ antagonist with an IC₅₀ of 0.26 nM [1]. The scale-up process relies entirely on the defined (S)-stereochemistry; using the (R)-enantiomer (CAS 1173434-67-7) would yield the diastereomeric pyrazinone and is not described in any published route to this clinical candidate [1].
| Evidence Dimension | Stereochemical identity required for pharmaceutical intermediate |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1173434-71-3) used to prepare (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one |
| Comparator Or Baseline | (R)-enantiomer (CAS 1173434-67-7) not reported in any BMS-665053 synthesis route |
| Quantified Difference | Exclusive use of (S)-enantiomer in published scale-up; CRF₁ IC₅₀ of final drug BMS-665053 = 0.26 nM |
| Conditions | Palladium-catalyzed coupling; preclinical toxicology batch production (Org. Process Res. Dev. 2012) |
Why This Matters
Procurement of the correct (S)-enantiomer is mandatory for reproducing the published BMS-665053 synthesis; the (R)-enantiomer is not a viable substitute for this pharmaceutical process.
- [1] Li, J., et al. An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Org. Process Res. Dev. 16, 156–159 (2012). View Source
